N,N'-Dibenzylethylenediamine diacetate

Description

Historical Context and Significance in Chemical Synthesis

The development and application of N,N'-dibenzylethylenediamine diacetate are historically linked to the advancements in pharmaceutical chemistry, particularly in the production of penicillin. The free base, N,N'-dibenzylethylenediamine, was found to form a salt with penicillin that possessed desirable properties such as low solubility in water, leading to long-acting formulations of the antibiotic. google.com This application spurred the development of efficient synthesis methods for the diamine and its salts.

Patents from the mid-20th century describe various methods for the preparation of N,N'-dibenzylethylenediamine, often involving the reaction of benzaldehyde (B42025) with ethylenediamine (B42938) followed by catalytic hydrogenation. nus.edu.sggoogle.com The subsequent reaction with acetic acid yields the diacetate salt. nus.edu.sggoogle.com Over the years, refinements to these synthetic routes have focused on improving yield, purity, and environmental safety by, for example, avoiding the use of hazardous reagents and minimizing waste. google.com Its role as a pharmaceutical intermediate remains a key aspect of its historical and ongoing significance. nus.edu.sg

Structural Features and Core Chemical Framework Implications

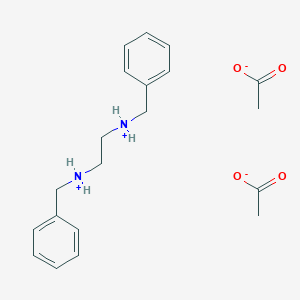

The molecular structure of this compound consists of a central ethylenediamine backbone to which two benzyl (B1604629) groups are attached, one to each nitrogen atom. The diacetate component is formed by the protonation of the two nitrogen atoms by two molecules of acetic acid. guidechem.com This arrangement of a flexible ethylenediamine core flanked by bulky benzyl groups, combined with the ionic character imparted by the acetate (B1210297) counter-ions, is crucial to its chemical behavior.

The presence of two nitrogen atoms in the ethylenediamine chain allows the molecule to act as a bidentate ligand, capable of coordinating to a single metal center to form a stable five-membered chelate ring. This chelating ability is central to many of its applications. guidechem.com The benzyl groups, being non-polar and sterically demanding, influence the solubility of the compound and its metal complexes, making them more soluble in organic solvents. guidechem.com Furthermore, the specific arrangement of these functional groups dictates the stereochemistry and reactivity of the metal complexes it forms, which is of particular importance in catalysis. chemimpex.com

Detailed Research Findings

The chemical and physical properties of this compound are well-documented, providing a basis for its application in various chemical processes.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C20H28N2O4 | scbt.com |

| Molecular Weight | 360.45 g/mol | scbt.com |

| Appearance | White to almost white crystalline powder or needle-like crystals | guidechem.comchemicalbook.com |

| Melting Point | 116-120 °C | chemimpex.comtcichemicals.com |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone | guidechem.com |

| pH | 5-6 (50 g/L in H2O at 20 °C) | guidechem.commerckmillipore.com |

Spectroscopic data provides further insight into the molecular structure of this compound.

| Spectroscopy Type | Solvent | Key Chemical Shifts (ppm) | Reference |

|---|---|---|---|

| ¹H NMR | CDCl₃ | 9.48, 7.48-7.16, 3.873, 2.921, 1.963 | chemicalbook.com |

| ¹³C NMR | CDCl₃ | 177.45, 135.03, 129.14, 128.79, 128.26, 51.86, 44.66, 22.94 | chemicalbook.com |

Structure

3D Structure of Parent

Properties

CAS No. |

122-75-8 |

|---|---|

Molecular Formula |

C18H24N2O2 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

acetic acid;N,N'-dibenzylethane-1,2-diamine |

InChI |

InChI=1S/C16H20N2.C2H4O2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;1-2(3)4/h1-10,17-18H,11-14H2;1H3,(H,3,4) |

InChI Key |

MJPABTWCPARPBD-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2 |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |

Other CAS No. |

122-75-8 |

Pictograms |

Irritant |

Related CAS |

140-28-3 (Parent) |

Synonyms |

enzathine benzathine diacetate benzathine dihydrochloride N,N'-dibenzylethylenediamine |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dibenzylethylenediamine Diacetate

Direct Acetylation Approaches

Direct acetylation, also known as salification, is the final step in most synthesis routes to produce N,N'-Dibenzylethylenediamine diacetate. This process involves the reaction of the free base, N,N'-Dibenzylethylenediamine, with acetic acid. The reaction is typically carried out in an inert organic solvent.

The N,N'-Dibenzylethylenediamine is dissolved in a suitable solvent, such as ethyl acetate (B1210297), ethanol (B145695), or methanol. google.comgoogle.com Glacial acetic acid is then added to the solution, often with stirring and controlled temperature. The molar ratio of N,N'-Dibenzylethylenediamine to acetic acid is a critical parameter, with ratios of 1:2.2 to 1:2.5 being preferred to ensure complete conversion to the diacetate salt. google.com The reaction temperature can range from 10°C to 150°C, with a preferred range of 60°C to 90°C to optimize reaction rate and product solubility. google.com Upon completion of the reaction, which can take from 30 minutes to several hours, the product is typically isolated by cooling the solution to induce crystallization, followed by filtration and drying. google.comnus.edu.sg For instance, one method describes dissolving the diamine in ethyl acetate, heating to about 70°C, and then slowly adding glacial acetic acid to form the product. google.com

Stepwise Benzylation and Acetylation Strategies

An alternative approach involves the initial synthesis of N,N'-Dibenzylethylenediamine followed by a separate acetylation step. A common method for preparing the diamine intermediate is through the reaction of benzyl (B1604629) chloride with ethylenediamine (B42938) in the presence of a base like sodium hydroxide (B78521). google.comnus.edu.sg This reaction results in the benzylation of both nitrogen atoms of the ethylenediamine.

However, this method is reported to have several drawbacks. The process is associated with lower product yields and a higher content of impurities in the final product. google.com Furthermore, the use of benzyl chloride can present environmental and handling challenges. google.com After the N,N'-Dibenzylethylenediamine is synthesized and purified, it is then subjected to the direct acetylation (salification) process with glacial acetic acid as described in the previous section to yield the final diacetate salt. google.comnus.edu.sg

Multi-step Synthesis Routes

Multi-step synthesis routes are widely employed for the industrial production of this compound, offering advantages in terms of yield, purity, and environmental impact. google.comgoogle.com A prevalent method involves a three-step process starting from benzaldehyde (B42025) and ethylenediamine. google.comnus.edu.sg

The first step is the condensation reaction between benzaldehyde and ethylenediamine to form the Schiff base, N,N'-Dibenzylidene ethylenediamine. google.comgoogle.com This reaction can be carried out either directly or in an organic solvent. google.com The molar ratio of benzaldehyde to ethylenediamine is typically around 2:1, though ratios where benzaldehyde is in excess (e.g., 1:0.3 to 1:0.5 ethylenediamine) are also used. google.comgoogle.com The reaction temperature is maintained between 10°C and 150°C for a duration of 1 to 48 hours. google.com In some procedures, the water formed during the condensation is removed to drive the reaction to completion. google.com

The N,N'-Dibenzylidene ethylenediamine intermediate is then reduced to N,N'-Dibenzylethylenediamine via catalytic hydrogenation. google.comgoogle.com This step is crucial as it converts the imine double bonds to single bonds. The reaction is performed in an organic solvent, such as ethyl acetate or ethanol, in the presence of a catalyst. google.comgoogle.comnus.edu.sg

The conditions for this salification are similar to those described in the direct acetylation approach. Acetic acid is added to the solution of the diamine in a controlled manner, typically adjusting the pH to around 6.2. google.com The product, this compound, crystallizes out of the solution upon cooling, is collected by filtration, washed, and dried. google.comnus.edu.sg

Comparative Analysis of Synthetic Efficiency and Yields

The multi-step synthesis route starting from benzaldehyde and ethylenediamine is generally considered superior to the stepwise benzylation strategy using benzyl chloride. google.com The former method is praised for its simple and convenient operation, high product yields, low impurity content, and being more environmentally friendly. google.com

| Synthetic Route | Key Reactants | Reported Yield | Reference |

|---|---|---|---|

| Multi-step (Condensation/Hydrogenation) | Benzaldehyde, Ethylenediamine | 95% | nus.edu.sg |

| Multi-step (Condensation/Hydrogenation) | Benzaldehyde, Ethylenediamine | 94.5% | google.com |

| Multi-step (Condensation/Hydrogenation) | Benzaldehyde, Ethylenediamine | 93% | nus.edu.sg |

| Multi-step (Condensation/Hydrogenation) | Benzaldehyde, Ethylenediamine | 92.5% | google.com |

| Multi-step (Condensation/Hydrogenation) | Benzaldehyde, Ethylenediamine | 90.3% | google.com |

| Stepwise Benzylation | Benzyl Chloride, Ethylenediamine | Low | google.comnus.edu.sg |

| Step | Parameter | Condition Range | Reference |

|---|---|---|---|

| 1. Condensation | Reactants | Benzaldehyde, Ethylenediamine | google.comgoogle.com |

| Temperature | 10°C - 150°C | google.com | |

| Time | 1 - 48 hours | google.com | |

| 2. Catalytic Hydrogenation | Catalyst | Pd/C, Ni, Pt, Rh, Ru | google.comgoogle.com |

| Temperature | 10°C - 200°C | google.com | |

| Pressure | 0 - 10 MPA | google.com | |

| Time | 0.5 - 48 hours | google.com | |

| 3. Salification | Reactant | Glacial Acetic Acid | google.comgoogle.com |

| Temperature | 10°C - 150°C (Preferred: 60°C - 90°C) | google.com | |

| Molar Ratio (Diamine:Acid) | 1:0.5 - 1:10 (Preferred: 1:2.2 - 1:2.5) | google.com |

Chemical Reactivity and Transformation of N,n Dibenzylethylenediamine Diacetate

Amine-Based Reactions

The core structure of the compound, N,N'-dibenzylethylenediamine, features two secondary amine groups. In the diacetate salt form, these amines are protonated. However, in the presence of a base or under specific reaction conditions, they can be deprotonated to the free amine, which is a potent nucleophile. This free amine form is the basis for the reactivity described in the following sections.

The secondary amine centers of N,N'-dibenzylethylenediamine are susceptible to N-acylation, a fundamental reaction in organic chemistry. nih.govarkat-usa.org This reaction typically involves treating the free diamine (generated in situ from the diacetate salt by the addition of a non-nucleophilic base) with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride.

The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. This results in the formation of a stable amide bond and the elimination of a leaving group (e.g., chloride or a carboxylate). Given that the core structure contains two amine groups, the reaction can proceed to form a di-acylated product, N,N'-diacyl-N,N'-dibenzylethylenediamine. This type of reaction is highly versatile and is a common strategy for diversifying molecular scaffolds in combinatorial chemistry to build libraries of complex molecules. nih.gov

Table 1: General Scheme for Acylation of N,N'-Dibenzylethylenediamine

| Reactant 1 | Reactant 2 (Acylating Agent) | Product |

| N,N'-Dibenzylethylenediamine | Acyl Halide (R-COCl) | N,N'-Diacyl-N,N'-dibenzylethylenediamine |

| N,N'-Dibenzylethylenediamine | Acid Anhydride ((RCO)₂O) | N,N'-Diacyl-N,N'-dibenzylethylenediamine |

Note: The reaction requires the free base form of the diamine.

The formation of N,N'-Dibenzylethylenediamine diacetate is itself a prime example of an acid-base reaction. The free base, N,N'-dibenzylethylenediamine, which is a liquid at room temperature, is reacted with acetic acid to produce the stable, solid diacetate salt. chemicalbook.comgoogle.com This process is well-documented in patent literature, highlighting its importance in providing a more easily handled form of the diamine. google.comgoogle.com

The diacetate salt can also undergo metathesis or salt-exchange reactions. When an aqueous solution of this compound is combined with a solution containing a different acid, a new salt can be formed, particularly if the new salt is less soluble and precipitates from the solution. A notable example is the preparation of N,N'-dibenzylethylenediamine penicillin (benzathine penicillin), a therapeutically valuable salt. google.com This is achieved through a metathesis reaction where a water-soluble salt of penicillin is reacted with a water-soluble salt of N,N'-dibenzylethylenediamine, leading to the precipitation of the highly insoluble penicillin salt. google.com Similarly, reacting the diacetate salt with other organic acids can produce different crystalline salts. prepchem.com

Table 2: Representative Conditions for Diacetate Salt Formation

| Starting Material | Reagent | Solvent | Temperature | Molar Ratio (Diamine:Acid) | Reference |

| N,N'-Dibenzylethylenediamine | Glacial Acetic Acid | Ethyl Acetate (B1210297) | 60-90 °C | 1 : 2.2-2.5 | google.com |

| N,N'-Dibenzylethylenediamine | Acetic Acid | Inert Solvent | Not Specified | 1 : 2.1-2.4 | google.com |

Acetate-Mediated Transformations

The acetate anions in the salt structure are generally considered stable and act primarily as counter-ions. They are the conjugate base of a weak acid (acetic acid) and play a crucial role in the compound's physical properties, such as its crystallinity and solubility.

The term "hydrolytic cleavage" typically refers to the breaking of a covalent bond by water. In the case of this compound, the interaction between the dibenzylethylenediammonium cation and the acetate anions is ionic. In an aqueous solution, the salt readily dissociates into its constituent ions.

There is no covalent bond to be hydrolytically cleaved between the amine and the acetate. Instead, a proton-transfer equilibrium is established in the solution. The dibenzylethylenediammonium cation is a weak acid, and the acetate anion is a weak base. This equilibrium results in a solution pH of 5-6 for a 50 g/L concentration at 20 °C, indicating a slightly acidic solution. merckmillipore.com For significant deprotonation of the diammonium cation (i.e., "cleavage" of the proton from the nitrogen), a base stronger than acetate must be added to the solution to shift the equilibrium.

Reactivity as a Building Block in Complex Molecular Synthesis

The diamine core of the title compound is a flexible and structurally defined building block that can be incorporated into larger, more complex molecular architectures. chemimpex.com After conversion from the diacetate salt to the free diamine, its two nucleophilic nitrogen centers can be used to form linkages with other molecules.

While specific examples detailing the use of this compound in macrocycle synthesis are not prevalent in the literature, the structural motif of its core diamine is highly suitable for such applications. Diamines are fundamental components in the synthesis of macrolactams (macrocyclic amides), a significant class of macrocycles. nih.gov

Based on established principles of macrocyclization, the N,N'-dibenzylethylenediamine free base can serve as a flexible linker. researchgate.net A plausible synthetic strategy would involve a high-dilution condensation reaction between N,N'-dibenzylethylenediamine and a dicarboxylic acid derivative, such as a diacyl chloride. This bimolecular condensation would form two amide bonds, closing the ring to generate a large macrocyclic diamide. The length and rigidity of the diacyl chloride would influence the size and conformation of the resulting macrocycle. This approach represents a standard method for constructing macrocyclic frameworks. researchgate.net The use of N,N'-dibenzylethylenediamine in forming coordination compounds and catalysts further demonstrates its utility as a robust ligand and building block in creating complex supramolecular structures. sigmaaldrich.com

Formation of Other Complex Organic Molecules

This compound and its parent diamine serve as foundational components in the synthesis of more complex molecular structures, primarily through two distinct roles: as a ligand in coordination chemistry and as a precipitating agent for the purification of large organic anions.

As a bidentate ligand, N,N'-dibenzylethylenediamine coordinates with various transition metals to form stable complexes, which can function as catalysts in organic synthesis. For instance, it has been used to prepare platinum(II) complexes that are analogs of cisplatin (B142131) and carboplatin; these complexes have demonstrated cytotoxicity against human carcinoma cell lines. researchgate.net The parent diamine also forms coordination compounds with copper and is a component of octahedral nickel carboxylate complexes used to catalyze the ring-opening polymerization of rac-lactide, a key process in polymer synthesis. sigmaaldrich.com This role in catalysis facilitates the construction of complex polymeric chains. sigmaaldrich.comontosight.ai

Furthermore, this compound is utilized in the pharmaceutical industry as a specialized reagent to form stable, insoluble salts with complex, high-molecular-weight organic acids. google.com A prominent example is its use in the preparation of N,N'-dibenzylethylenediamine penicillin, a salt that possesses desirable properties such as low solubility in water and body fluids, high stability, and non-toxicity. google.com In this context, the diacetate salt is added to a solution containing the target molecule, leading to the precipitation of a highly pure crystalline salt, effectively isolating the complex organic product from the reaction mixture. google.comprepchem.com

Table 1: Applications in the Formation of Complex Molecules

| Role of DBED/DBED Diacetate | Metal/Substrate | Resulting Complex Molecule/Product | Application Area | Reference(s) |

|---|---|---|---|---|

| Ligand | Platinum(II) | [Pt(CBDCA)(C₆H₅CH₂NH(CH₂)₂NH₂)] | Anticancer Agents | researchgate.net |

| Ligand | Nickel | Nickel Carboxylate Complex | Polymer Synthesis Catalyst | sigmaaldrich.com |

| Ligand | Copper | Copper Coordination Compound | Catalysis | sigmaaldrich.com |

| Precipitating Agent | Penicillin | N,N'-dibenzylethylenediamine penicillin | Pharmaceutical Purification | google.com |

| Precipitating Agent | Penam-3-carboxylic acid derivative | N,N'-dibenzylethylenediamine salt of the acid | Pharmaceutical Synthesis | prepchem.com |

Nucleophilic Behavior in Organic Transformations

The chemical reactivity of N,N'-dibenzylethylenediamine is dominated by the nucleophilic nature of its two secondary nitrogen atoms. soci.orgyoutube.com A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. princeton.edu In the case of N,N'-dibenzylethylenediamine, the lone pair of electrons on each nitrogen atom allows the molecule to act as a Lewis base or nucleophile, attacking electron-deficient centers to initiate a variety of organic transformations. youtube.comprinceton.edu This behavior is fundamental to its role in the carbon-nitrogen bond-forming processes discussed below. For the diacetate salt to exhibit this reactivity, the parent diamine must first be liberated by the addition of a base.

Deformylation Reactions

Deformylation reactions involve the removal of a formyl group (-CHO) from a molecule. While nucleophilic catalysis is a known strategy for certain transformations, the specific application of this compound as a catalyst or reagent in deformylation reactions is not widely documented in scientific literature. Conceptually, the nucleophilic nitrogen of the parent diamine could attack the electrophilic carbonyl carbon of a formyl group. However, established deformylation mechanisms often involve distinct pathways, such as those catalyzed by metalloenzymes or specific transition-metal–dioxygen complexes, which operate via outer-sphere nucleophilic attack or radical processes. nih.gov

Carbon-Nitrogen Bond Formation Processes

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, and the nucleophilic character of N,N'-dibenzylethylenediamine makes it a suitable reagent for such reactions. pageplace.detcichemicals.com The methods for creating C-N bonds can be broadly categorized, with the reaction of a nucleophilic nitrogen with an electrophilic carbon being one of the most common approaches. nptel.ac.in

One of the most fundamental C-N bond-forming reactions involving this diamine is nucleophilic substitution. The nitrogen atoms can attack an alkyl halide or another substrate with a suitable leaving group, displacing it to form a new C-N bond and a quaternary ammonium (B1175870) salt. A primary application of its nucleophilic character is the reaction with carbonyl compounds. When N,N'-dibenzylethylenediamine reacts with aldehydes or ketones, it readily forms C-N bonds, leading to the generation of iminium ions. libretexts.orglibretexts.org This specific transformation is detailed in section 3.5.1.

Table 2: General Schemes for C-N Bond Formation

| Reaction Type | General Reactants | General Product | Description |

|---|---|---|---|

| Nucleophilic Substitution | DBED + Alkyl Halide (R-X) | Quaternary Ammonium Salt | The nucleophilic nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide. |

| Reaction with Aldehyde | DBED + Aldehyde (R-CHO) | Iminium Ion | The nucleophilic nitrogen attacks the carbonyl carbon, leading to a condensation reaction that forms a C=N double bond (as an iminium ion). |

Interactions with Aldehydic Substrates

The reaction between amines and aldehydes is a well-established process in organic chemistry that results in the formation of a carbon-nitrogen double bond. libretexts.orglibretexts.org N,N'-dibenzylethylenediamine, as a secondary diamine, readily interacts with aldehydic substrates. This reaction is typically acid-catalyzed and proceeds via a reversible pathway. libretexts.orglibretexts.org The pH must be carefully controlled; at very low pH, the amine becomes protonated and non-nucleophilic, while at high pH, the intermediate's hydroxyl group cannot be sufficiently protonated to act as a good leaving group (water). libretexts.orglibretexts.org

Iminium Intermediate Formation

When a secondary amine like N,N'-dibenzylethylenediamine reacts with an aldehyde, the product is an iminium ion, which features a positively charged, double-bonded nitrogen atom (R₂C=N⁺R'₂). The formation of this intermediate occurs through a two-step mechanism.

Nucleophilic Attack: The reaction begins with the nucleophilic attack of one of the secondary nitrogen atoms of the diamine on the electrophilic carbonyl carbon of the aldehyde. This step breaks the carbonyl π-bond and forms a new C-N single bond, resulting in a zwitterionic tetrahedral intermediate known as a hemiaminal or carbinolamine. libretexts.orglibretexts.org

Dehydration: The hemiaminal is unstable and, under acidic conditions, the hydroxyl group is protonated to form a good leaving group (-OH₂⁺). This group is subsequently eliminated as a water molecule, and the lone pair from the adjacent nitrogen atom forms a π-bond with the carbon, leading to the formation of the resonance-stabilized, planar iminium cation. libretexts.orglibretexts.org

This iminium intermediate is a key electrophilic species that can participate in further reactions, such as the Mannich or Ugi reactions. nih.gov

Beta-Elimination Pathways

A beta-elimination reaction involves the cleavage of a bond at the beta (β) position relative to a departing electron pair, leading to the formation of a new pi (π) bond. nih.gov In the context of amines, the most relevant beta-elimination is the Hofmann elimination. libretexts.org This reaction requires the amine to be converted into a good leaving group, which is typically a quaternary ammonium salt. libretexts.org

For N,N'-dibenzylethylenediamine to undergo a Hofmann-type elimination, a two-step sequence would be necessary:

Exhaustive Alkylation: The diamine would first need to react with an excess of an alkylating agent, such as methyl iodide, to convert both secondary nitrogens into quaternary ammonium iodides. This process is known as exhaustive alkylation. libretexts.org

Elimination: The resulting quaternary ammonium salt is then treated with a strong base, classically silver oxide (Ag₂O) in water, which generates a hydroxide (B78521) salt. Upon heating, the hydroxide ion acts as a base, abstracting a beta-hydrogen from one of the alkyl groups, which leads to the elimination of the bulky tertiary amine as the leaving group and the formation of an alkene. libretexts.org

If the original N,N'-dibenzylethylenediamine were part of a ring structure, multiple rounds of the Hofmann elimination would be required to fully remove the nitrogen from the molecule. libretexts.org

Table 3: Theoretical Hofmann Elimination Pathway for a DBED Derivative

| Step | Reagents | Intermediate/Product | Purpose | Reference(s) |

|---|---|---|---|---|

| 1. Exhaustive Alkylation | Excess Methyl Iodide (CH₃I) | Bis(quaternary ammonium iodide) salt | Converts the nitrogen atoms into good leaving groups. | libretexts.org |

| 2. Anion Exchange | Silver(I) Oxide (Ag₂O), Water (H₂O) | Bis(quaternary ammonium hydroxide) salt | Generates the hydroxide base required for elimination. | libretexts.org |

| 3. Elimination | Heat (Δ) | Alkene + N,N'-Dibenzyl-N,N'-dimethylethylenediamine | The base removes a β-hydrogen, leading to the formation of a π-bond and expulsion of the tertiary amine. | libretexts.org |

Coordination Chemistry and Ligand Design with N,n Dibenzylethylenediamine Diacetate

Role as a Bidentate Ligand

N,N'-Dibenzylethylenediamine diacetate functions primarily as a bidentate ligand. This capability is rooted in the presence of two nitrogen donor atoms within its ethylenediamine (B42938) core. proquest.com These nitrogen atoms can each form a coordinate bond with a single metal center. The formation of two bonds to the same metal ion classifies it as a bidentate chelating agent. guidechem.com

The chelation process results in the formation of a stable five-membered ring structure, consisting of the metal ion, the two nitrogen atoms, and the two carbon atoms of the ethylenediamine bridge. This ring formation, known as the chelate effect, significantly enhances the thermodynamic stability of the resulting metal complex compared to complexes formed with analogous monodentate ligands. The diamine and its derivatives are an important class of organic compounds with highly flexible N,N-donor atoms that can coordinate to different metal ions, leading to a variety of metal complexes. proquest.com

Complexation with Metal Ions

The ability of N,N'-dibenzylethylenediamine and its diacetate salt to act as a chelating agent makes it valuable in forming stable complexes with various metal ions. chemimpex.com The specific nature of the coordination depends on the metal ion, its oxidation state, and the reaction conditions.

Research has demonstrated the synthesis and characterization of copper coordination compounds utilizing the N,N'-dibenzylethylenediamine (L) ligand. proquest.com In one study, two distinct copper compounds were formed: [Cu₃L(CH₃COO)₆]n (Compound 1) and [(CuCl₄)∙(C₆H₅CH₂NH₂CH₂)₂] (Compound 2). proquest.comresearchgate.net

Structural analysis of Compound 1 revealed a one-dimensional (1D) chain structure where the N,N'-dibenzylethylenediamine ligand coordinates to a copper(II) cation. proquest.com The Cu2 cation is coordinated by two nitrogen atoms from the ligand and two oxygen atoms from bridging acetate (B1210297) groups, resulting in a square-planar CuN₂O₂ geometry. proquest.com The average bond lengths for Cu2–O and Cu2–N were found to be 1.976(5) Å and 2.007(5) Å, respectively. proquest.com Compound 2 forms an infinite two-dimensional (2D) network structure sustained by hydrogen bonding interactions. proquest.com In this structure, the nitrogen atoms of the ligand act as hydrogen-bond donors to the chlorine atoms of the [CuCl₄]²⁻ unit. proquest.com

| Key Interactions | Bridging acetate groups | Hydrogen bonds (N-H···Cl) |

Data sourced from structural analyses reported in literature. proquest.com

While specific studies detailing the complexation of this compound with lanthanide ions are not extensively documented in the search results, the principles of chelation with similar ligands provide insight. Lanthanide ions are known to form complexes with ligands containing donor atoms like nitrogen and oxygen. The complexation of lanthanides with N,N,N',N'-tetraoctyl diglycolamide (TODGA), for example, has been shown to yield [LnIII(TODGA)₃(NO₃)₃] complexes. researchgate.net The rate of reaction and stability of these complexes can exhibit a dependence on the specific lanthanide ion's atomic number. researchgate.net Given that this compound possesses both nitrogen donor atoms and carboxylate groups (from the diacetate), it is expected to form stable chelate complexes with lanthanide ions, though the specific stoichiometry and coordination geometry would require dedicated experimental investigation.

The primary mechanism of metal ion chelation by this compound involves the formation of coordinate bonds between the ligand's two nitrogen atoms and a metal ion. proquest.com This creates a stable, five-membered ring structure, which is a hallmark of the chelate effect. semanticscholar.org Chelating agents that form such ring structures generally produce complexes with greater stability. nih.gov

The acetate counter-ions can play a secondary role. Depending on the metal ion and solvent system, the acetate groups may remain as free anions to balance the charge of the metal-ligand complex, or they can participate directly in the coordination sphere of the metal. proquest.comnih.gov For instance, in the copper complex [Cu₃L(CH₃COO)₆]n, acetate anions act as bridging ligands, contributing to the formation of the polymer chain. proquest.com This versatility allows the ligand to adapt to the coordination preferences of different metal ions, forming diverse structural motifs.

Catalytic Applications in Coordination Complexes

Coordination complexes derived from this compound serve as effective catalysts in various chemical processes, enhancing reaction rates and selectivity. chemimpex.com The metal center, activated by the ligand environment, is typically the site of catalytic activity.

Complexes of N,N'-dibenzylethylenediamine have demonstrated significant catalytic efficacy. The copper coordination compounds [Cu₃L(CH₃COO)₆]n and [(CuCl₄)∙(C₆H₅CH₂NH₂CH₂)₂] were tested for their ability to catalyze the decomposition of hydrogen peroxide (H₂O₂). proquest.comresearchgate.net The results indicated that both compounds exhibited excellent catalytic activities under optimized conditions. researchgate.net This catalytic action highlights the role of the copper-ligand complex in facilitating chemical transformations.

In another example, a nickel carboxylate complex involving N,N'-dibenzylethylenediamine was studied as a catalyst for the ring-opening polymerization of rac-lactide. sigmaaldrich.com The presence of the ligand in the coordination sphere of the metal is crucial for achieving enhanced reaction rates and controlling the selectivity of the process. chemimpex.com

Table 2: Catalytic Activity of Copper-N,N'-Dibenzylethylenediamine Complexes

| Catalyst | Reaction | Result |

|---|---|---|

| [Cu₃L(CH₃COO)₆]n | Decomposition of H₂O₂ | Excellent catalytic activity |

| [(CuCl₄)∙(C₆H₅CH₂NH₂CH₂)₂] | Decomposition of H₂O₂ | Excellent catalytic activity |

Findings based on catalytic studies. researchgate.net

Influence on Reaction Selectivity in Catalytic Processes

This compound serves as a versatile chelating agent in coordination chemistry, and its complexes are utilized in various catalytic processes. chemimpex.com The structure of the ligand, once coordinated to a metal center, can significantly influence the steric and electronic environment of the catalyst, thereby directing the selectivity of the chemical transformation. The bulky benzyl (B1604629) groups on the nitrogen atoms can create a chiral pocket around the metal center, which can lead to enantioselective or diastereoselective catalysis.

The catalytic activity of metal complexes derived from ethylenediamine derivatives has been a subject of interest. For instance, novel Zn-N metal complexes based on N,N'-dibenzylethylenediamine have been synthesized and their catalytic properties explored. researchgate.net While the primary focus of available research has been on the synthesis and structural characterization of these complexes, the implication is that the specific ligand architecture is designed to enhance reaction rates and selectivity in organic synthesis. chemimpex.com The chelation of the this compound ligand to a metal ion creates a stable complex that can act as a catalyst. The inherent structure of the ligand is a critical determinant of the catalytic pathway and, consequently, the product distribution.

Research into palladium complexes with various N-heterocyclic indolyl ligands for Suzuki reactions has shown that the ligand structure is paramount in determining catalytic activity and conversion rates. nih.gov This principle extends to complexes of this compound, where the ligand framework is instrumental in achieving desired selectivity. For example, in dynamic kinetic resolutions, the catalyst's ability to selectively promote a reaction for one enantiomer over another is a key aspect of its function, a role that the ligand architecture directly influences. nih.gov

The following table summarizes the types of selectivity influenced by ligand design in catalytic processes, drawing parallels from related catalytic systems.

| Type of Selectivity | Influence of Ligand Structure | Potential Application with this compound Complexes |

| Enantioselectivity | Creation of a chiral environment around the metal center. | Asymmetric synthesis, production of enantiomerically pure compounds. |

| Diastereoselectivity | Steric hindrance favoring the formation of one diastereomer over another. | Synthesis of complex molecules with multiple stereocenters. |

| Regioselectivity | Directing the reaction to a specific site on the substrate molecule. | Functionalization of complex organic molecules. |

| Chemoselectivity | Preferential reaction of one functional group over another. | Selective transformations in multifunctional compounds. |

While the potential for this compound to influence reaction selectivity is clear from a ligand design perspective, detailed research findings and specific data on its application in a wide array of catalytic processes to control selectivity are not extensively documented in the reviewed literature.

Decomposition Catalysis (e.g., Hydrogen Peroxide)

The decomposition of hydrogen peroxide (H₂O₂) is a crucial reaction with applications ranging from industrial processes to environmental remediation. proquest.com Metal complexes have been widely studied as catalysts for this reaction. researchgate.netnih.govgoogle.comnih.gov Research has specifically investigated the catalytic activity of copper coordination compounds bearing the N,N'-dibenzylethylenediamine ligand in the decomposition of H₂O₂. proquest.comresearchgate.net

Two copper coordination compounds, [Cu₃L(CH₃COO)₆]n (1) and [(CuCl₄)∙(C₆H₅CH₂NH₂CH₂)₂] (2) where L = N,N'-dibenzylethylenediamine, were synthesized and demonstrated excellent catalytic activities for H₂O₂ decomposition under optimized conditions. proquest.comresearchgate.net The study highlights the role of the coordination environment of the copper ions in facilitating the catalytic process.

The catalytic decomposition of hydrogen peroxide often proceeds through a mechanism involving the formation of reactive oxygen species. The efficiency of the catalyst is dependent on factors such as the metal center, the coordination geometry, and the reaction conditions (e.g., pH, temperature, and concentration of H₂O₂).

The following table presents a summary of the catalytic activity of the two copper complexes in the decomposition of hydrogen peroxide.

| Catalyst | Ligand | Metal Center | Catalytic Activity in H₂O₂ Decomposition |

| Complex 1 | N,N'-Dibenzylethylenediamine | Copper(II) | Excellent |

| Complex 2 | N,N'-Dibenzylethylenediamine | Copper(II) | Excellent |

The results from this research indicate that complexes of N,N'-dibenzylethylenediamine are effective catalysts for decomposition reactions. proquest.comresearchgate.net The robust nature of the ligand and its ability to form stable complexes with transition metals like copper make it a promising candidate for the design of efficient decomposition catalysts.

Advanced Applications in Organic Synthesis Beyond Precursor Roles

Reagent in Streamlined Chemical Processes

N,N'-Dibenzylethylenediamine diacetate serves as a valuable reagent that can simplify and optimize synthetic workflows. Its utility in this context is largely derived from its nature as an effective chelating agent and its ability to act as a ligand in various catalytic processes. chemimpex.com By forming stable complexes with metal ions, it can enhance reaction rates and improve selectivity in organic synthesis. chemimpex.com This function helps streamline processes for both researchers and industrial chemists. chemimpex.com

The compound's bifunctional nature, possessing two secondary amine groups, allows it to participate in reactions where precise spatial orientation and coordination are key. This has led to its investigation in various synthetic applications aimed at improving product yield and purity while simplifying operational steps. google.com For instance, processes have been developed where the hydrogenation product of a precursor is directly reacted with acetic acid to yield high-purity this compound without complex intermediate purification steps, showcasing a streamlined synthetic route. google.com

Applications in Continuous-Flow Chemistry Methodologies

Continuous-flow chemistry represents a paradigm shift in the manufacturing of chemicals, particularly active pharmaceutical ingredients (APIs), offering enhanced safety, efficiency, and scalability compared to traditional batch processing. pharmafocusamerica.commydrreddys.com This methodology involves pumping reagents through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and reaction time. mydrreddys.com While the direct application of this compound in published continuous-flow systems is not extensively detailed, its role as a key intermediate in API synthesis makes it a relevant candidate for such technologies. guidechem.com

The synthesis of various APIs and their intermediates has been successfully transitioned to continuous-flow platforms, demonstrating the technology's potential for handling hazardous reactions and improving product consistency. pharmafocusamerica.comnih.gov Given that this compound is a stable, crystalline solid used in the synthesis of pharmaceuticals like long-acting penicillins, its incorporation into a continuous-flow process for API manufacturing is a logical progression. google.comguidechem.com Such an approach could offer significant advantages in terms of process optimization and safety, aligning with the broader industry trend towards modernizing pharmaceutical production. mydrreddys.com

Catalytic Systems for Polymerization

The amine functional groups of N,N'-Dibenzylethylenediamine (the free base of the diacetate salt) make it an effective N-donor ligand for creating metal-based catalytic systems. These systems have shown significant promise in the field of polymer chemistry, particularly for ring-opening polymerization.

Ring-opening polymerization (ROP) is a critical method for producing biodegradable polymers like poly(lactic acid) (PLA). mdpi.com Recent research has identified nickel(II) complexes incorporating N,N'-Dibenzylethylenediamine (DBED) as a ligand to be effective catalysts for the ROP of rac-lactide. mdpi.com

In one study, a specific nickel(II) carboxylate complex, [Ni(DBED)₂(O₂CC(CH₃)₃)₂]·(CH₃)₃CCO₂H, demonstrated the highest catalytic ability for polymerization conducted in bulk without a co-initiator. mdpi.com A key finding from this research was the dual role of the DBED ligand. While coordinated to the nickel center, it influences the catalytic environment. However, the study also provided evidence that a free DBED molecule, having left the metal's inner coordination sphere, can itself initiate the polymerization. mdpi.com This initiation by a secondary amine is a known mechanism in lactide polymerization. mdpi.com

The performance of this DBED-containing nickel catalyst highlights its potential as an alternative to more common but potentially toxic catalysts, such as those based on tin. nih.gov The ability of the system to act as a syndioselective catalyst is also noteworthy, influencing the microstructure and, consequently, the physical properties of the resulting polymer. mdpi.com

Table 1: Ring-Opening Polymerization of rac-Lactide using a Ni(II)-DBED Catalyst System

| Entry | Co-initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | Pr* |

|---|---|---|---|---|---|---|

| 1 | None | Bulk | 160 | 24 | 96 | 0.73 |

| 2 | Benzyl (B1604629) Alcohol | Bulk | 160 | 24 | 98 | 0.55 |

| 3 | None | Toluene | 110 | 72 | 87 | 0.69 |

| 4 | Benzyl Alcohol | Toluene | 110 | 72 | 95 | 0.51 |

\Pr refers to the probability of syndiotactic linkages, indicating the degree of stereocontrol during polymerization. A value of 0.5 indicates an atactic (random) polymer, while a value approaching 1.0 indicates a highly syndiotactic polymer. Data sourced from studies on nickel carboxylate complexes. mdpi.com*

Advanced Structural Elucidation and Spectroscopic Analysis

X-ray Crystallography Studies

While a single crystal X-ray diffraction study specifically for N,N'-Dibenzylethylenediamine diacetate is not readily found in the published literature, a very recent 2024 study on the closely related N,N'-dibenzylethylenediammonium dichloride offers significant insights into the structure of the core cation. This study, published in Acta Crystallographica Section E, revealed that the N,N'-dibenzylethylenediammonium cation in the dichloride salt features an all-trans methylene-ammonium backbone. This conformation suggests a linear arrangement of the central ethylenediamine (B42938) chain in the solid state.

In the dichloride salt, the crystal structure is stabilized by a network of strong N—H⋯Cl hydrogen bonds and C—H⋯Cl interactions, which organize the molecules into a layered structure. The orientation of the two phenyl rings at each end of the molecule differs, which allows for more stable packing through optimized hydrogen bonding. This leads to a more ordered but lower symmetry structure. It is highly probable that the N,N'-dibenzylethylenediammonium cation in the diacetate salt adopts a similar conformation, with the acetate (B1210297) anions participating in a comparable hydrogen-bonding network.

Powder X-ray diffraction (PXRD) is a powerful technique for verifying the crystalline phase of a bulk sample and can be used to confirm the identity and purity of a synthesized compound. While specific PXRD data for pure this compound is not extensively reported in academic literature, it is a standard technique used in the quality control of pharmaceutical intermediates.

In a study on copper coordination compounds incorporating the N,N'-dibenzylethylenediamine ligand, PXRD was used to characterize and verify the structures of the resulting complexes. The experimental PXRD patterns of the synthesized coordination compounds were compared with patterns simulated from single-crystal X-ray diffraction data to confirm the phase purity of the bulk samples. A similar approach would be used to verify the structure of crystalline this compound, ensuring consistency between batches.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

Infrared (IR) spectroscopy is a key method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups in its structure.

The infrared spectra of secondary amines and their salts are well-characterized. The presence of the ammonium (B1175870) group (NH2+) in the protonated diamine would give rise to characteristic N-H stretching and bending vibrations. The N-H stretching bands are typically broad and appear in the region of 3000-2500 cm⁻¹. The NH2+ deformation vibrations are expected in the 1620-1560 cm⁻¹ region.

The acetate counter-ion would exhibit strong absorption bands corresponding to the carboxylate group (COO⁻). An intense asymmetric stretching vibration is expected around 1600-1550 cm⁻¹, and a symmetric stretching vibration would appear in the 1450-1360 cm⁻¹ region.

Other expected vibrational modes include the C-H stretching vibrations of the aromatic rings and the methylene groups, as well as C-C stretching vibrations of the benzene rings.

Table 1: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch (Ammonium) | 3000 - 2500 (broad) | R₂NH₂⁺ |

| C-H Stretch (Aromatic) | 3100 - 3000 | Ar-H |

| C-H Stretch (Aliphatic) | 3000 - 2850 | C-H |

| C=O Stretch (Asymmetric) | 1600 - 1550 | COO⁻ |

| N-H Bend (Ammonium) | 1620 - 1560 | R₂NH₂⁺ |

| C=C Stretch (Aromatic) | 1600 - 1450 | Ar C=C |

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations.

A strong band related to the benzene-ring stretching mode is typically observed in the range of 1585-1611 cm⁻¹. Other characteristic Raman bands would include those for the C-H stretching and bending modes of the aromatic and aliphatic portions of the molecule. The symmetric breathing mode of the benzene ring, which is often weak or absent in the IR spectrum, would be expected to give a strong signal in the Raman spectrum around 1000 cm⁻¹. The C-N stretching vibrations would also be observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the benzyl (B1604629) groups, the ethylenediamine backbone, and the acetate counter-ion.

The aromatic protons of the benzyl groups would typically appear as a multiplet in the region of 7.2-7.5 ppm. The benzylic methylene protons (Ar-CH₂-N) would likely appear as a singlet or a more complex pattern if they are diastereotopic, which can occur in chiral environments or due to restricted rotation. The methylene protons of the ethylenediamine bridge (-CH₂-CH₂-) would also give a distinct signal, likely a singlet. The methyl protons of the acetate anion would appear as a sharp singlet, typically upfield around 1.9-2.1 ppm.

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The aromatic carbons would show a series of signals in the downfield region (120-140 ppm). The benzylic carbons (Ar-CH₂) and the ethylenediamine carbons (-CH₂-CH₂-) would appear in the aliphatic region (typically 40-60 ppm). The methyl carbon of the acetate would be found further upfield, and the carbonyl carbon of the acetate would be significantly downfield (170-180 ppm).

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (Ar-H) | 7.2 - 7.5 | 120 - 140 |

| Benzylic Protons (Ar-CH₂) | ~ 3.5 - 4.0 | ~ 50 - 60 |

| Ethylenediamine Protons (-CH₂-CH₂-) | ~ 2.5 - 3.0 | ~ 40 - 50 |

| Acetate Protons (-CH₃) | ~ 1.9 - 2.1 | ~ 20 - 25 |

Proton (¹H) NMR for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy is instrumental in confirming the presence and connectivity of hydrogen atoms within the this compound molecule. The spectrum provides key information through chemical shifts (δ), signal multiplicity (splitting patterns), and integration values.

A typical ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons present in the molecule: the aromatic protons of the benzyl groups, the methylene protons of the ethylenediamine backbone and the benzyl groups, and the methyl protons of the acetate counter-ions. The integration of these signals would correspond to the number of protons of each type, confirming the molecular formula.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Acetate (CH₃) | ~1.9 | Singlet | 6H |

| Ethylenediamine (CH₂) | ~2.8 | Singlet | 4H |

| Benzyl (CH₂) | ~3.7 | Singlet | 4H |

| Aromatic (C₆H₅) | ~7.2-7.4 | Multiplet | 10H |

Carbon (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum of this compound would show signals for the methyl carbons of the acetate groups, the methylene carbons of the ethylenediamine and benzyl moieties, the aromatic carbons of the phenyl rings, and the carbonyl carbons of the acetate groups. The chemical shifts of these signals are indicative of their electronic environments.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Acetate (CH₃) | ~23 |

| Ethylenediamine (CH₂) | ~50 |

| Benzyl (CH₂) | ~55 |

| Aromatic (C₆H₅) | ~127-138 |

| Acetate (C=O) | ~175 |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides a precise molecular weight and can also offer structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₂₀H₂₈N₂O₄, the expected molecular weight is approximately 360.45 g/mol . scbt.comchemicalbook.com

Electron Spin Resonance (ESR) Spectroscopy in Metal Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. nih.gov While this compound itself is diamagnetic and therefore ESR-silent, it readily forms complexes with paramagnetic transition metal ions. guidechem.comchemimpex.com ESR spectroscopy is a crucial tool for studying the electronic structure and coordination environment of these metal complexes. nih.gov

The ESR spectra of metal complexes containing the N,N'-dibenzylethylenediamine ligand can provide valuable information, including:

The oxidation state of the metal ion.

The geometry of the coordination sphere around the metal ion.

The nature of the bonding between the metal and the ligand. researchgate.net

The g-values and hyperfine coupling constants extracted from the ESR spectra are particularly informative. The deviation of the g-value from that of a free electron (2.0023) provides insight into the extent of spin-orbit coupling and the electronic structure of the complex. illinois.edu Hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei, offering details about the atoms coordinated to the metal center.

Theoretical and Computational Chemistry of N,n Dibenzylethylenediamine Diacetate

Computational Modeling of Molecular Structure and Conformations

Quantum Chemical Calculations of Reactivity and Reaction Pathways

Similarly, the application of quantum chemical calculations to understand the reactivity and potential reaction pathways of N,N'-Dibenzylethylenediamine diacetate has not been a focus of published research. Investigations using methods like Density Functional Theory (DFT) to map out reaction mechanisms, determine transition states, and predict kinetic and thermodynamic parameters involving this compound are currently absent from the scientific literature.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and intermolecular interactions of chemical systems. However, there are no specific MD simulation studies reported in the literature that focus on this compound. Consequently, insights into its interactions with solvents, other molecules, or its behavior in condensed phases from a simulation perspective remain speculative.

Prediction of Electronic Properties and Ligand Behavior

The electronic properties of a molecule, such as its charge distribution, molecular orbitals, and electrostatic potential, are crucial for understanding its behavior as a ligand in coordination chemistry. While this compound is known to act as a chelating agent, specific computational studies predicting its electronic properties and detailing the nature of its coordination with metal ions are not found in the accessible scientific literature. Such studies would be invaluable for designing novel metal complexes and understanding their stability and reactivity.

Biochemical Interactions and Mechanistic Studies

Molecular Binding Affinity Studies with Enzymes and Receptors

While comprehensive binding affinity data for N,N'-Dibenzylethylenediamine diacetate with a wide array of enzymes and receptors remains an area of ongoing investigation, preliminary studies and research into structurally related compounds have provided valuable insights. Notably, the parent compound, N,N'-Dibenzylethylenediamine, is under investigation as a potential inhibitor of the Hepatitis C Virus (HCV). Research into derivatives of N,N'-dibenzylethylenediamine has shown inhibitory activity against key viral enzymes.

| Compound Class | Target Enzyme/Receptor | Reported Activity/Binding Affinity | Reference |

|---|---|---|---|

| N,N'-Dibenzylethylenediamine Derivatives | Hepatitis C Virus (HCV) NS5B Polymerase | Derivatives have shown inhibitory activity. | General finding from preliminary research. |

| N,N'-Dibenzylethylenediamine Derivatives | Hepatitis C Virus (HCV) NS3/4A Protease | Derivatives have shown inhibitory activity. | General finding from preliminary research. |

| N,N'-Dibenzylethylenediamine Derivatives | Hepatitis C Virus (HCV) NS5A | Derivatives have shown inhibitory activity. | General finding from preliminary research. |

This table is based on general statements in the available literature regarding the investigation of N,N'-Dibenzylethylenediamine and its derivatives as potential HCV inhibitors. Specific Ki or IC50 values for this compound are not yet publicly available.

Chemical Reactions with Biomolecular Substrates (e.g., Aldehydic DNA Modifications)

The reactivity of this compound with biomolecular substrates, particularly those containing aldehyde functionalities, is of significant interest. Aldehydic lesions in DNA are a common form of damage that can arise from oxidative stress and lipid peroxidation. The diamine structure of N,N'-dibenzylethylenediamine suggests a potential for interaction with these aldehydic sites.

Polyamines containing a 1,2-diamine fragment have been shown to react with apurinic/apyrimidinic (AP) sites in DNA, which exist in equilibrium with an open-chain aldehyde form. This reaction can lead to the formation of stable covalent adducts. While specific studies on this compound are limited, the general reactivity of diamines with aldehyde-modified DNA suggests a plausible mechanism for interaction. The reaction typically involves the formation of a Schiff base between an amine group and the aldehyde, which can be followed by further intramolecular reactions leading to a stable adduct.

Chemical Influence on Biochemical Pathways (e.g., Sterol Biosynthesis at a Molecular Level)

Derivatives of N,N'-dibenzylethylenediamine have been identified as inhibitors of cholesterol biosynthesis. This inhibition is a critical area of study due to the central role of cholesterol in cellular function and its implication in various diseases. The molecular mechanism of this inhibition is thought to involve the interaction of these compounds with key enzymes in the sterol biosynthesis pathway.

While specific inhibitory concentrations (IC50) for this compound are not widely reported, the investigation into its derivatives provides a foundation for understanding its potential impact on this pathway. The inhibition of sterol biosynthesis can have significant downstream effects on cellular processes that rely on cholesterol and its derivatives, such as membrane fluidity and cell signaling.

| Compound Class | Biochemical Pathway | Observed Effect | Potential Molecular Target |

|---|---|---|---|

| N,N'-Dibenzylethylenediamine Derivatives | Sterol Biosynthesis | Inhibition of cholesterol production. | Enzymes in the post-squalene pathway. |

This table is based on the general finding that derivatives of N,N'-dibenzylethylenediamine act as inhibitors of cholesterol biosynthesis. Specific enzyme targets and the precise mechanism for the diacetate salt are subjects for further research.

Chemical Role in Diagnostic Assays (e.g., Penicillin Detection Methodologies)

This compound serves as a key reagent in certain diagnostic assays, most notably in the detection of penicillin. The chemical basis for this application lies in the reaction between the diamine and the penicillin molecule. This reaction is utilized in both qualitative and quantitative detection methods.

The underlying principle of these assays often involves a colorimetric or turbidimetric change upon the formation of a complex between this compound and penicillin. This interaction is specific and allows for the detection of penicillin in various biological samples. The stability of the resulting salt is a crucial factor in the reliability of these diagnostic tests.

Chemical Transformation and Metabolite Identification within Biological Systems

Understanding the metabolic fate of this compound is essential for a complete biochemical profile. Studies on the free base, N,N'-Dibenzylethylenediamine, have been documented in the Human Metabolome Database, which indicates its presence in the blood of individuals exposed to the compound.

While comprehensive metabolic studies specifically on the diacetate salt are not extensively available, research on the related compound, dibenzylamine (B1670424), provides predictive insights. In vitro studies with rabbit liver homogenates have shown that the major metabolic pathway for dibenzylamine is N-oxidation, leading to the formation of N,N-dibenzylhydroxylamine. This suggests that a similar oxidative transformation could be a primary metabolic route for N,N'-Dibenzylethylenediamine. Further research is required to identify and quantify the specific metabolites of this compound in human systems.

| Parent Compound | Biological Matrix | Identified/Potential Metabolites | Metabolic Pathway |

|---|---|---|---|

| Dibenzylamine (related compound) | Rabbit Liver Homogenate (in vitro) | N,N-Dibenzylhydroxylamine | N-oxidation |

| N,N'-Dibenzylethylenediamine | Human Blood | N,N'-Dibenzylethylenediamine (unchanged) | - |

This table includes data from a closely related compound to infer potential metabolic pathways for this compound, alongside documented findings for the parent diamine in human blood.

Emerging Research Avenues and Future Perspectives

Exploration of Novel Derivatizations and Their Unique Chemical Behaviors

The core structure of N,N'-Dibenzylethylenediamine diacetate offers a versatile platform for the synthesis of new derivatives with unique chemical properties. Research in this area is focused on modifying the benzyl (B1604629) and ethylenediamine (B42938) moieties to fine-tune the steric and electronic characteristics of the molecule. The synthesis of a range of substituted anthranilic ester derivatives linked to a 1,3-dithiolane (B1216140) and benzyloximino moiety has been achieved through straightforward esterification reactions, yielding products with good to excellent yields. researchgate.net These derivatives, such as the bis(1,3-dithiolanyl) products, are stable white solids that are resistant to air and moisture. researchgate.net

The introduction of different functional groups onto the aromatic rings of the benzyl groups can significantly influence the compound's coordination chemistry and catalytic activity. For instance, the incorporation of electron-donating or electron-withdrawing groups can alter the electron density at the nitrogen atoms, thereby affecting the stability and reactivity of the metal complexes formed.

Furthermore, the synthesis of chiral derivatives is a significant area of interest. Chiral diamines are crucial in asymmetric catalysis, and the development of novel chiral analogues of this compound could lead to highly selective catalysts for the synthesis of enantiomerically pure compounds. osti.govscirp.orgmdpi.com The synthesis of chiral amines through methods like biocatalytic carbene N—H insertion highlights the demand for such specialized molecules. nih.gov

Spectroscopic and structural analysis plays a crucial role in characterizing these new derivatives. Techniques such as NMR spectroscopy and single-crystal X-ray diffraction are employed to confirm the molecular structure and stereochemistry of the synthesized compounds. researchgate.net

Development of Advanced Catalytic Systems Based on this compound Ligands

This compound and its derivatives are effective ligands in a variety of catalytic processes, enhancing reaction rates and selectivity in organic synthesis. researchgate.net The development of advanced catalytic systems based on these ligands is a promising area of research. These ligands can coordinate with a range of transition metals, including ruthenium and rhodium, to form catalytically active complexes.

In the realm of asymmetric catalysis, chiral diamine ligands are instrumental. osti.govscirp.orgmdpi.com The design and synthesis of chiral catalysts based on the this compound scaffold are being explored for their potential in enantioselective reactions. chemrxiv.org For example, chiral diamine complexes with diethylzinc (B1219324) have been shown to efficiently catalyze the asymmetric hydrosilylation of ketones. nih.gov The enantioselectivity of these reactions can be further enhanced by modifying the ligand structure or by the addition of activators. nih.gov

Ruthenium complexes bearing diamine ligands have demonstrated significant catalytic activity in various organic transformations, including the N-alkylation of amines and the alkylation of ketones. nih.gov The electronic properties of the substituents on the diamine ligand can play a crucial role in the catalytic efficiency of the resulting ruthenium complex. nih.gov Research into the synthesis and performance of indenylidene complexes of ruthenium has shown their superiority in ring-closing metathesis reactions compared to classical catalysts. nih.gov

Rhodium complexes are also a key focus. The reactivity of rhodium(II) N-triflyl azavinyl carbenes, generated in situ from NH-1,2,3-triazoles and rhodium carboxylates, showcases the potential for highly enantio- and diastereoselective transformations. nih.gov The substituents on the diamidobenzene ligands in rhodium complexes have a profound influence on the bonding, electrochemical, and spectroscopic properties, which in turn affects their catalytic reactivity. nih.gov

| Catalyst System | Reaction Type | Key Findings |

| Chiral diamine-diethylzinc complexes | Asymmetric hydrosilylation of ketones | Efficient catalysis with enantiomeric excess up to 86%. nih.gov |

| Ruthenium(II) α-diimine complexes | N-alkylation of amines, α-alkylation of ketones | Efficient catalysis with activity influenced by ligand electronics. nih.gov |

| Rhodium(II) carboxylate complexes | Cyclopropanation and dihydropyrrole synthesis | Highly enantio- and diastereoselective transformations. nih.gov |

Investigation of Complex Formation with Diverse Metal Centers for Material Science Applications

The ability of this compound to act as a chelating agent allows for the formation of stable complexes with a wide array of metal ions. researchgate.net This has significant implications for the development of new materials with tailored properties. The investigation into the complexation of this ligand and its derivatives with various metal centers is a burgeoning field in material science.

Lanthanide complexes are of particular interest due to their unique photophysical properties. osti.gov The organic ligand in such complexes can act as an antenna, absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. mdpi.com This process, known as the "antenna effect," is crucial for applications in luminescent materials, such as those used in bio-imaging and sensors. The photophysical and photochemical properties of lanthanide-anthracene complexes, for instance, are highly dependent on the specific lanthanide ion involved. nih.gov

Metal-Organic Frameworks (MOFs) are another class of materials where this compound and its derivatives can be employed as linkers. scirp.orgnih.govnih.gov MOFs are crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. The structure and properties of MOFs can be systematically tuned by varying the metal centers and the organic linkers. researchgate.netscirp.orgnih.gov The synthesis of MOFs can be achieved through various methods, including solvothermal synthesis and solvent-assisted linker exchange. researchgate.netnih.gov The resulting materials have potential applications in gas storage, separation, and catalysis.

The photophysical properties of these metal complexes are a key area of study. Luminescence studies of dinuclear lanthanide triple-helical complexes have provided insights into their self-assembly and structure in solution. osti.gov The investigation of magnetic and photo-physical properties of lanthanide dinuclear complexes reveals the interplay between the ligand structure and the resulting material properties. mdpi.com

| Metal Center | Application Area | Key Properties |

| Lanthanides (e.g., Eu, Tb, Dy) | Luminescent Materials | Antenna effect, sharp emission bands, potential for bio-imaging. osti.govmdpi.comnih.gov |

| Transition Metals (e.g., Ni, Zn) | Metal-Organic Frameworks | Porosity, high surface area, applications in catalysis and gas storage. scirp.orgnih.gov |

Integration into Novel Green Chemistry Synthetic Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nwnu.edu.cn this compound and its derivatives are being explored for their role in developing more environmentally benign synthetic methodologies.

One key aspect is the use of these compounds in catalytic processes that adhere to green chemistry principles. Catalysis is a fundamental tool in pollution prevention, offering pathways to increased efficiency, yield, and selectivity while minimizing waste. nwnu.edu.cn The development of catalysts based on this compound for reactions that can be carried out under milder conditions, in greener solvents, or even in solvent-free systems is a significant research focus. chemrxiv.orgresearchgate.net For instance, the use of Sn(II)/nano silica (B1680970) as a catalyst for the synthesis of 14H-dibenzoxanthenes in ethanol (B145695) demonstrates a move towards more sustainable catalytic systems. chemicalbook.com

The synthesis of this compound itself is also being optimized to be more environmentally friendly. Patented processes describe methods that avoid the production of large amounts of polluted wastewater and afford the target compound in high purity and yield. google.comgoogle.com These methods often involve catalytic hydrogenation and direct reaction with acetic acid, minimizing purification steps and the use of hazardous reagents. google.com

Furthermore, this compound can serve as a building block for the synthesis of biodegradable polymers. wur.nlplasticker.de The development of polymers from renewable resources is a cornerstone of green chemistry. nih.gov Research into biodegradable polymers such as polyesters and poly(ester amide)s, which can be synthesized from diols, dicarboxylic acids, and amino acids, is an active area. plasticker.demdpi.com The incorporation of diamine moieties, such as that from N,N'-Dibenzylethylenediamine, can introduce desirable properties into these polymers, including improved mechanical strength and biodegradability.

| Green Chemistry Application | Description |

| Green Catalysis | Development of catalysts for efficient reactions under mild, environmentally friendly conditions. nwnu.edu.cnchemicalbook.com |

| Sustainable Synthesis | Optimization of the synthesis of this compound to reduce waste and avoid hazardous substances. google.comgoogle.com |

| Biodegradable Polymers | Use as a monomer or building block for the creation of polymers that can degrade naturally in the environment. wur.nlnih.govmdpi.com |

Q & A

Q. What synthetic methods are commonly used to prepare N,N'-dibenzylethylenediamine diacetate, and how can purity be optimized?

this compound is synthesized via a one-pot reaction involving ethylenediamine, benzaldehyde, and acetic acid. The process involves condensation followed by acetylation. Key steps include:

- Stoichiometric control : Ensuring a 2:1 molar ratio of benzaldehyde to ethylenediamine to prevent incomplete benzylation.

- Recrystallization : Post-synthesis recrystallization in deionized water improves purity, as demonstrated by yields >97% purity (verified via MS and ¹H NMR) .

- Catalytic optimization : Adjusting pH during synthesis (e.g., maintaining slightly acidic conditions) enhances reaction efficiency .

Q. How is this compound quantified in pharmaceutical formulations?

Reverse-phase HPLC with UV detection is the standard method. Critical parameters include:

- Chromatographic conditions : C18 column, mobile phase of acetonitrile/water (60:40 v/v), and detection at 254 nm.

- Conversion factor : Use 0.667 to convert the diacetate form (C₁₆H₂₀N₂·2CH₃COOH) to the free base (C₁₆H₂₀N₂) for accurate quantification .

- Validation : Ensure linearity (R² >0.99) across 50–150% of the target concentration and recovery rates of 98–102% .

Q. What role does this compound play in antibiotic formulation stability?

The compound acts as a counterion in prolonged-release formulations (e.g., penicillin G benzathine). Its advantages include:

- Lipophilicity : Facilitates precipitation of the drug in aqueous media, enhancing stability and reducing hydrolysis .

- Dual reactivity : The alkaline and nucleophilic properties enable efficient amidation with β-lactam antibiotics, improving shelf life .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in salt metathesis reactions involving this compound?

- Stoichiometric adjustments : A 2.5:1 molar excess of this compound over the sodium salt (e.g., foscarnet sodium) increases yield to >40% .

- pH control : Maintain pH ~6.2 during mixing to prevent premature precipitation and ensure complete ion exchange .

- Stirring duration : Extend reaction time to 24 hours for equilibrium-driven crystallization, followed by vacuum drying to minimize residual solvents .

Q. What analytical strategies resolve contradictions in purity assessments of this compound batches?

Discrepancies often arise from residual solvents or incomplete acetylation. Mitigation strategies include:

- Multi-modal analysis : Combine HPLC with elemental analysis (C, H, N) and FT-IR to detect acetyl group integrity .

- Karl Fischer titration : Quantify water content (<0.5% w/w) to identify hygroscopic effects impacting stability .

- Comparative NMR : Use ¹³C NMR to distinguish between diacetate and monoacetate byproducts, ensuring >97% purity .

Q. How does the molecular structure of this compound influence its performance in metal chelation applications?

The ethylenediamine backbone and acetate groups enable polydentate coordination. Key factors include:

- Steric effects : The bulky benzyl groups limit coordination to smaller metal ions (e.g., Fe³⁺, Cu²⁺), favoring selective chelation in complexes like Fe-HBED .

- pH-dependent binding : At pH >7, deprotonated acetate groups enhance binding capacity, critical for agricultural micronutrient formulations .

Q. What are the methodological challenges in scaling up this compound synthesis for preclinical studies?

- Solvent selection : Replace water with ethanol/water mixtures (70:30) to reduce viscosity and improve mixing efficiency at larger volumes .

- Temperature gradients : Use jacketed reactors to maintain consistent cooling during exothermic condensation steps, avoiding side reactions .

- Waste reduction : Implement inline filtration to recover unreacted benzaldehyde, reducing raw material costs by ~15% .

Methodological Notes

- Storage : Store in light-resistant, airtight containers at 15–25°C to prevent acetic acid sublimation and oxidative degradation .

- Safety : Use gloves and fume hoods during synthesis; the compound may release acetic acid vapors above 30°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.